N-(4-fluorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorobenzyl group, and a methoxy-pyrrolidinylsulfonylphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl group and the methoxy-pyrrolidinylsulfonylphenyl moiety. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical waste and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
N-(4-fluorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes for industrial applications
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide
- N-(4-fluorobenzyl)-3-(4-(methylthio)phenyl)-2-propenamide
Uniqueness
N-(4-fluorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H23FN4O4S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H23FN4O4S/c1-31-20-9-6-16(12-21(20)32(29,30)27-10-2-3-11-27)18-13-19(26-25-18)22(28)24-14-15-4-7-17(23)8-5-15/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
RECVBJUDIQRWFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)F)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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